molecular formula C19H21N5O4S B4358335 N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4358335
M. Wt: 415.5 g/mol
InChI Key: OHKQHRGDDOHDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and reactivity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-[[5-[(2-methoxyphenoxy)methyl]furan-2-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-12-14(10-24(2)23-12)20-19(29)22-21-18(25)17-9-8-13(28-17)11-27-16-7-5-4-6-15(16)26-3/h4-10H,11H2,1-3H3,(H,21,25)(H2,20,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKQHRGDDOHDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=S)NNC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.